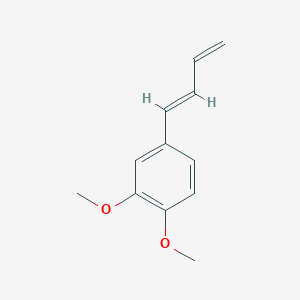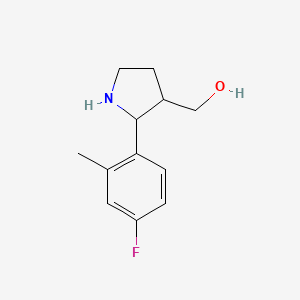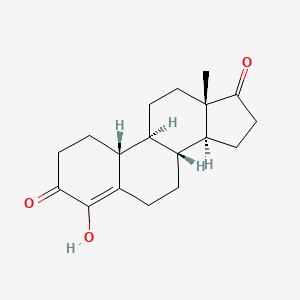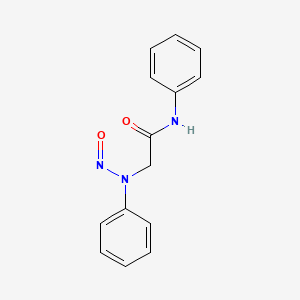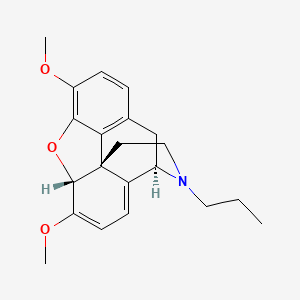
N-Propylnorthebaine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Propylnorthebaine is a chemical compound that belongs to the class of alkaloids It is derived from thebaine, an opiate alkaloid found in the Persian poppy
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Propylnorthebaine typically involves the modification of thebaine. One common method includes the alkylation of northebaine with propyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-Propylnorthebaine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or sulfonates are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and various substituted analogs, depending on the reagents and conditions used.
科学研究应用
N-Propylnorthebaine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and other organic compounds.
Biology: Studies have explored its interactions with biological systems, particularly its binding affinity to opioid receptors.
Medicine: Research is ongoing to investigate its potential as an analgesic or in the treatment of opioid addiction.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of N-Propylnorthebaine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating the release of neurotransmitters and altering pain perception. The exact molecular targets and pathways are still under investigation, but it is believed to act similarly to other opioid compounds, influencing the mu, delta, and kappa opioid receptors.
相似化合物的比较
Similar Compounds
- N-Methylnorthebaine
- N-Ethylnorthebaine
- N-Butylnorthebaine
Comparison
Compared to its analogs, N-Propylnorthebaine exhibits unique properties due to the presence of the propyl group. This modification can influence its binding affinity to opioid receptors and its overall pharmacokinetic profile. For instance, this compound may have a different duration of action or potency compared to N-Methylnorthebaine or N-Ethylnorthebaine, making it a compound of interest for further pharmacological studies.
属性
分子式 |
C21H25NO3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
(4R,7aR,12bS)-7,9-dimethoxy-3-propyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C21H25NO3/c1-4-10-22-11-9-21-14-6-8-17(24-3)20(21)25-19-16(23-2)7-5-13(18(19)21)12-15(14)22/h5-8,15,20H,4,9-12H2,1-3H3/t15-,20+,21+/m1/s1 |
InChI 键 |
HFWUCIYTZZHAGD-NQERJWCQSA-N |
手性 SMILES |
CCCN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC |
规范 SMILES |
CCCN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
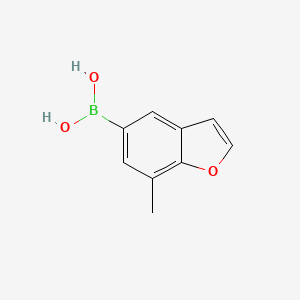
![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
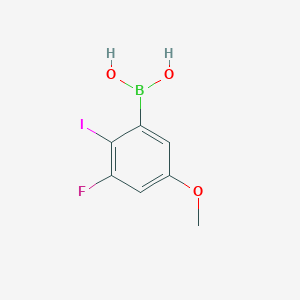
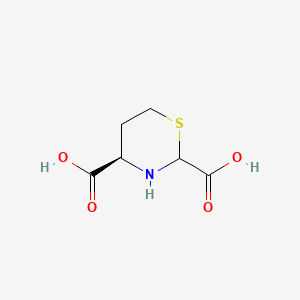
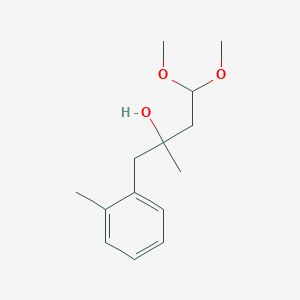

![(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester](/img/structure/B13410060.png)
